molecular formula C10H13NO2 B1637668 N-ethyl-2-methoxybenzamide

N-ethyl-2-methoxybenzamide

Cat. No.: B1637668
M. Wt: 179.22 g/mol
InChI Key: HWTVJVGXJUQTTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-methoxybenzamide is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-11-10(12)8-6-4-5-7-9(8)13-2/h4-7H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTVJVGXJUQTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Conceptual Framework of Benzamide Derivatives in Scientific Inquiry

Benzamide (B126) derivatives represent a broad class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. ontosight.ai This fundamental structure serves as a versatile scaffold in medicinal chemistry and materials science due to the wide range of chemical modifications possible on both the benzene ring and the amide nitrogen. These modifications can significantly influence the compound's electronic properties, steric hindrance, solubility, and, consequently, its biological activity and material characteristics.

The amide bond, a defining feature of benzamides, is a critical component of peptides and proteins, making benzamide derivatives relevant in the study of biological systems. The benzene ring can be substituted with various functional groups at different positions, leading to a vast library of compounds with diverse properties. This structural versatility allows for the fine-tuning of molecular interactions with biological targets such as enzymes and receptors. ontosight.aitandfonline.com

In scientific inquiry, benzamide derivatives are explored for a multitude of potential applications, including their use as intermediates in organic synthesis and their potential as biologically active agents. ontosight.ai Researchers investigate the structure-activity relationships of these compounds to understand how specific structural features correlate with their functional effects. tandfonline.com

Evolution of Research on the Methoxybenzamide Core Structure

The methoxybenzamide core, which incorporates a methoxy (B1213986) group (-OCH₃) on the benzamide (B126) structure, has been a subject of sustained research interest. dergipark.org.trresearchgate.net The position of the methoxy group on the benzene (B151609) ring (ortho, meta, or para) significantly influences the molecule's conformation and electronic distribution, thereby affecting its reactivity and biological interactions. dergipark.org.trresearchgate.net

Early research often focused on the synthesis and basic characterization of various methoxybenzamide isomers. Over time, investigations have evolved to explore their potential in diverse scientific fields. The presence of the methoxy group can enhance the lipophilicity of the molecule and influence its binding affinity to specific biological targets. dergipark.org.trresearchgate.net

Recent studies have delved into the synthesis of more complex methoxybenzamide derivatives, incorporating additional functional groups to create compounds with tailored properties. dergipark.org.trresearchgate.net For instance, the introduction of halogens or other substituents can further modulate the compound's electronic and steric characteristics. This has led to the development of a wide array of methoxybenzamide analogues with potential applications in various research areas.

Academic Significance and Research Trajectories of N Ethyl 2 Methoxybenzamide and Analogues

Classical Amidation Routes for Benzamide (B126) Core Formation

The formation of the central amide bond in this compound is traditionally achieved through well-established amidation reactions. These methods typically involve the activation of a carboxylic acid to facilitate nucleophilic attack by an amine.

Acid Chloride Intermediates in this compound Synthesis

A robust and widely used method for synthesizing benzamides involves the conversion of the parent benzoic acid into a more reactive acyl chloride intermediate. This two-step process begins with the reaction of 2-methoxybenzoic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). orgsyn.org The resulting 2-methoxybenzoyl chloride is a highly reactive electrophile.

In the second step, the acyl chloride is treated with ethylamine. The lone pair of electrons on the nitrogen atom of ethylamine attacks the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton results in the formation of the stable amide bond of this compound. orgsyn.orgchemicalbook.com To neutralize the hydrogen chloride (HCl) byproduct, which can form a salt with the amine, an excess of the amine or an external base is typically added. orgsyn.org This methodology is effective and has been applied to the synthesis of various related benzamides, such as N,N-diethyl-2-methoxybenzamide, where yields can be as high as 90%. orgsyn.org

A general scheme for this synthetic route is presented below:

Step 1: Formation of Acid Chloride

2-methoxybenzoic acid + SOCl₂ → 2-methoxybenzoyl chloride + SO₂ + HCl

Step 2: Amidation

2-methoxybenzoyl chloride + CH₃CH₂NH₂ → this compound + HCl

Coupling Agent-Mediated Amidation Approaches (e.g., DCC, EDCI)

Direct amidation of a carboxylic acid with an amine is challenging because the acidic carboxylic acid protonates the basic amine, forming an unreactive ammonium (B1175870) carboxylate salt. chemistrysteps.com To overcome this, peptide coupling agents are employed to activate the carboxylic acid without the need to first form an acid chloride. chemistrysteps.comrsc.org

Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). chemistrysteps.comevitachem.com In this approach, 2-methoxybenzoic acid reacts with the coupling agent (e.g., EDCI) to form a highly reactive O-acylisourea intermediate. chemistrysteps.com This intermediate is then susceptible to nucleophilic attack by ethylamine, forming the desired amide bond. evitachem.comnih.gov EDCI is often preferred as its urea (B33335) byproduct is water-soluble, simplifying purification, whereas the dicyclohexylurea (DCU) byproduct of DCC is a solid that must be filtered off. chemistrysteps.com

To improve reaction rates and suppress side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. rsc.orgnih.gov These reagents react with the O-acylisourea to form an activated ester, which is more stable and less prone to side reactions but still highly reactive toward amines. nih.gov This method is performed at room temperature and generally provides good to excellent yields, often in the 70-90% range. chemistrysteps.com

Table 1: Comparison of Classical Amidation Reagents Click on the headers to sort the table

Reagent/Method Starting Materials Key Intermediates Typical Conditions Advantages Disadvantages
Acid Chloride 2-Methoxybenzoic acid, Thionyl chloride, Ethylamine 2-Methoxybenzoyl chloride Often requires heating for acid chloride formation; reaction with amine at 0°C to RT High reactivity, high yields orgsyn.org Harsh reagents (SOCl₂), generation of corrosive HCl byproduct orgsyn.org
DCC Coupling 2-Methoxybenzoic acid, Ethylamine, DCC O-Acylisourea Room temperature Mild conditions, good yields Insoluble dicyclohexylurea (DCU) byproduct can complicate purification researchgate.net
EDCI Coupling 2-Methoxybenzoic acid, Ethylamine, EDCI O-Acylisourea Room temperature, often with additives like HOBt or DMAP nih.govrsc.org Mild conditions, water-soluble urea byproduct simplifies workup evitachem.comnih.gov Higher cost compared to DCC, potential for side reactions without additives

Advanced Synthetic Pathways and Efficiency Enhancements

While classical methods are effective, modern synthetic chemistry focuses on improving efficiency, scalability, and stereoselectivity through advanced methodologies.

Optimized Reaction Conditions and Yield Improvement

Systematic optimization of reaction parameters is crucial for maximizing yield and purity. This involves screening various catalysts, bases, solvents, and temperatures. For instance, in palladium-catalyzed C-N cross-coupling reactions to form related amide structures, a detailed screening process identified that the combination of a specific palladium source (Pd₂(dba)₃), a ligand (Xantphos), and a base (Cs₂CO₃) in dioxane at 100 °C provided the optimal results. beilstein-journals.org Similarly, for Rh(III)-catalyzed annulation reactions involving N-methoxybenzamide, screening of various acetate (B1210297) salts (KOAc, NaOAc, CsOAc) revealed that CsOAc was the superior base for the transformation. sci-hub.se

Such optimization studies demonstrate that even subtle changes can significantly impact reaction outcomes. For the synthesis of this compound and its derivatives, this could involve fine-tuning the stoichiometry of coupling agents and additives, selecting the ideal solvent to ensure all reactants are in solution, and controlling the temperature to balance reaction rate with the stability of intermediates and products. evitachem.comsci-hub.se

Table 2: Example of Reaction Condition Optimization for a Rh(III)-Catalyzed Reaction of N-Methoxybenzamide Based on findings from a study on a related reaction.

Entry Catalyst (mol%) Base (equiv.) Solvent Temperature (°C) Yield (%)
1 [Cp*RhCl₂]₂ (2.5) KOAc (1.0) 1,2-DCE 80 45
2 [Cp*RhCl₂]₂ (2.5) NaOAc (1.0) 1,2-DCE 80 52
3 [Cp*RhCl₂]₂ (2.5) CsOAc (1.0) 1,2-DCE 80 78
4 [Cp*RhCl₂]₂ (2.5) K₂CO₃ (1.0) 1,2-DCE 80 <10
5 [Cp*RhCl₂]₂ (2.5) AgOAc (1.0) 1,2-DCE 80 65

Data adapted from a representative optimization process for related benzamide chemistry. sci-hub.se

Continuous Flow Synthesis Methodologies for Scalability

For the large-scale industrial production of this compound, continuous flow synthesis offers significant advantages over traditional batch processing. evitachem.com In a flow reactor, reactants are continuously pumped through a heated and pressurized tube or channel, where the reaction occurs. researchgate.netnih.gov This technology allows for superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency, higher yields, and enhanced safety by minimizing the volume of hazardous materials at any given moment. researchgate.net

The scalability of flow synthesis is straightforward; production can be increased by simply running the reactor for a longer duration or by "numbering-up" (running multiple reactors in parallel). nih.gov For example, a flow process for aziridine (B145994) synthesis achieved a throughput of 20.6 g/h, demonstrating the potential for high-volume manufacturing. nih.gov Applying this methodology to the synthesis of this compound would involve developing a robust process, likely using a packed-bed reactor with a solid-supported catalyst or reagent, to streamline production and purification. evitachem.comacs.org

Asymmetric Synthesis Techniques for Stereochemical Control

When synthesizing analogues of this compound that contain chiral centers, controlling the stereochemistry is essential. Asymmetric synthesis techniques are employed to produce a single desired stereoisomer (enantiomer or diastereomer). One advanced approach is the use of transition-metal catalysts paired with chiral ligands.

For instance, nickel-catalyzed asymmetric hydroarylation has been used to synthesize a range of optically active N-(1-arylethyl)-2-methoxybenzamides. uzh.ch In these reactions, a chiral ligand coordinates to the nickel center, creating a chiral environment that directs the reaction to produce one enantiomer preferentially over the other. Another powerful technique is the Rhodium(III)-catalyzed asymmetric C-H activation of N-methoxybenzamides, which has been used to create complex chiral tricyclic molecules with high enantioselectivity (up to 94% ee). researchgate.netacs.org These methods are at the forefront of modern synthesis and are critical for preparing stereochemically pure analogues for advanced applications.

Strategic Derivatization and Functionalization of the this compound Scaffold

The strategic derivatization of the this compound scaffold is a key area of research, enabling the synthesis of analogues with tailored properties for various applications, including medicinal chemistry and materials science. These modifications can be broadly categorized into reactions involving the aromatic ring, the amide nitrogen, and the influence of existing substituents on reaction pathways.

Electrophilic Substitution Reactions on the Aromatic Ring (e.g., Bromination, Radioiodination)

The benzene ring of this compound is susceptible to electrophilic substitution reactions, such as halogenation. The methoxy group (-OCH3) is an ortho-, para-directing activator, while the N-ethylamido group (-C(O)NHEt) is a meta-directing deactivator. The interplay of these electronic effects, along with steric hindrance, dictates the regioselectivity of these reactions.

Bromination: The introduction of a bromine atom onto the aromatic ring can significantly alter the electronic and steric properties of the molecule. For instance, in the synthesis of 4-Bromo-N-ethyl-3-methoxybenzamide, bromination occurs at the 4-position of 3-methoxybenzamide (B147233) before ethylation. The position of the methoxy group is critical; moving it from the meta to the ortho position, as in 4-bromo-N-ethyl-2-methoxybenzamide, creates a different electronic environment and steric interactions, which can modify the compound's properties and potential biological activities. bldpharm.com In some cases, bromination is a key step in creating precursors for further modifications, such as radioiodination. researchgate.net

Radioiodination: Radioiodination is a crucial technique for developing radiopharmaceuticals for imaging and therapeutic purposes. For example, N-(2-diethylamino-ethyl)-4-(4-fluoro-benzamido)-2-methoxybenzamide (desiodo-MIP-1145) has been synthesized and radioiodinated with iodine-125 (B85253) via an electrophilic substitution reaction to produce a potential melanoma imaging agent. researchgate.netnih.gov The radioiodination of the desiodo precursor yielded the labeled compound with a high radiochemical yield and purity. nih.gov Similarly, radioiodinated benzamides like N-[2-(1′-piperidinyl)ethyl]-3-123I-iodo-4-methoxybenzamide have been developed for sigma receptor scintigraphy in cancer imaging. snmjournals.org The process often involves iododestannylation of a trimethylstannyl precursor. snmjournals.orgiaea.org

Table 1: Examples of Electrophilic Substitution Reactions

Starting Material Reagent(s) Product Application
3-Methoxybenzamide Bromine 4-Bromo-3-methoxybenzamide Intermediate for synthesis of analogues
desiodo-MIP-1145 Iodine-125 [125I]MIP-1145 Melanoma imaging agent
Trimethylstannyl-PMBA precursor 123I-iodide, Chloramine-T P-123I-MBA Sigma receptor scintigraphy

Modifications at the Amide Nitrogen: N-Alkylation and N-Acylation

Modifications at the amide nitrogen of benzamides can significantly influence their biological activity and physicochemical properties.

N-Alkylation: The introduction of alkyl groups to the amide nitrogen can be achieved through various synthetic methods. Phase transfer catalysis has been utilized for the N-alkylation of aromatic carboxamides, offering good selectivity and high yields under solvent-free conditions. researchgate.net Ruthenium-catalyzed reactions of amides with primary alcohols can also produce N-monoalkylated amides. researchgate.net In the context of developing receptor ligands, modifications of the N-alkyl chain have been explored. For instance, in a series of dopamine (B1211576) D4 receptor ligands based on N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, altering the alkyl chain length was found to decrease receptor affinity. researchgate.net

N-Acylation: N-acylation involves the introduction of an acyl group to the amide nitrogen. Microwave-assisted N-acylation of amide derivatives has been developed as an efficient method. researchgate.net For example, N-acetyl-4-methoxybenzamide can be synthesized from 4-methoxybenzamide (B147235) and acetic anhydride. researchgate.net This modification can be a key step in the synthesis of more complex heterocyclic systems. beilstein-journals.org

Substituent Effects on Synthetic Accessibility and Reaction Pathways

The nature and position of substituents on the this compound scaffold have a profound impact on its synthetic accessibility and the course of chemical reactions. The electron-donating methoxy group and the electron-withdrawing amide group influence the reactivity of the aromatic ring towards electrophilic and nucleophilic attack. evitachem.comsmolecule.com

For example, in palladium-catalyzed annulation reactions of N-methoxybenzamides, electron-donating groups on the benzamide, such as methoxy and alkyl groups at the 3- and 4-positions, allow the reaction to proceed smoothly to afford hydroisoquinolinones in good yields. mdpi.com Conversely, the presence of a bromine atom, as in 4-bromo-N-ethyl-3-methoxybenzamide, introduces significant electronic effects due to its size and electronegativity, which can alter reaction pathways and biological activity. Studies on similar benzamide derivatives have shown that the effects of substituents on cellular potency can be complex and not always predictable. semanticscholar.org For instance, the position of an ethyl group on a phenyl ring attached to the benzamide core can significantly alter cytotoxicity in cancer cell lines. semanticscholar.org

Regioselective Functionalization Techniques

Regioselective functionalization is crucial for the synthesis of specific isomers of this compound derivatives. Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselectivity. In this approach, a directing group on the aromatic ring directs the deprotonation and subsequent functionalization to the ortho position.

For instance, the formylation of N,N-diethyl-2-methoxybenzamide can be achieved with high regioselectivity using sec-butyllithium (B1581126) and dimethylformamide (DMF), demonstrating the utility of DoM strategies. Palladium-catalyzed C-H activation/annulation is another important technique for regioselective synthesis. The reaction of N-methoxybenzamides with 2,3-allenoic acid esters proceeds with high regioselectivity to afford substituted 3,4-dihydroisoquinolin-1(2H)-ones. mdpi.com The choice of catalyst and directing group is critical for controlling the regioselectivity of C-H functionalization. For example, in the arylation of indoles, the use of a specific directing group and palladium catalyst can direct the arylation to the C4 position with high selectivity. mdpi.com

Metal-Catalyzed Transformations and C-H Activation

Metal-catalyzed reactions, particularly those involving C-H activation, have become indispensable tools for the functionalization of the this compound scaffold. These methods offer efficient and atom-economical routes to complex molecules.

Palladium-Catalyzed Reactions

Palladium catalysts are widely used for a variety of transformations, including cross-coupling and C-H activation/annulation reactions.

Cross-Coupling Reactions: Palladium catalysts are effective for C-N and C-O bond formation. For example, N-substituted 4-bromo-7-azaindoles can be coupled with amides, including 2-methoxybenzamide (B150088), using a palladium catalyst with a suitable ligand and base. beilstein-journals.orgbeilstein-journals.org These reactions tolerate various functional groups, making them versatile for the synthesis of diverse derivatives. beilstein-journals.org

C-H Activation/Annulation: Palladium-catalyzed C-H activation is a powerful strategy for the synthesis of heterocyclic compounds. N-methoxybenzamides are excellent substrates for these reactions. For instance, the reaction of N-methoxybenzamides with 2,3-allenoic acid esters, catalyzed by palladium, leads to the formation of 3,4-dihydroisoquinolin-1(2H)-ones with high regioselectivity. mdpi.com This methodology provides a complementary approach to methods using other transition metals like rhodium. mdpi.comsnnu.edu.cn The cyclization of N-methoxy benzamides with benzynes in the presence of a palladium catalyst can yield tricyclic phenanthridinone derivatives. researchgate.net Computational studies have provided insights into the mechanism of these reactions, suggesting the involvement of a methanol (B129727) solvent molecule as a proton shuttle in both N-deprotonation and the subsequent C(sp2)−H activation steps in the alkoxylation of N-methoxybenzamide. scispace.com

Rhodium-Catalyzed Annulation and C-H Coupling

Rhodium(III)-catalyzed C-H activation has become a powerful tool for the synthesis of complex heterocyclic structures from simple benzamides. acs.orgnih.gov This strategy involves the use of a directing group on the benzamide, such as an N-methoxy or N-pivaloyloxy group, to guide the rhodium catalyst to a specific C-H bond on the aromatic ring. nih.govscispace.com The catalyst then facilitates the coupling of this bond with an unsaturated partner, like an alkyne or an alkene, to form a new ring system in a process called annulation. acs.orgnih.govnih.gov

The process typically begins with a chelation-assisted C-H activation, where the amide's directing group coordinates to the Rh(III) center, leading to the formation of a five-membered rhodacycle intermediate. acs.orgnih.gov This intermediate is key to the subsequent steps. For example, in reactions with alkynes, the alkyne inserts into the rhodium-carbon bond to form a seven-membered rhodacycle. nih.gov This is followed by reductive elimination to yield the final annulated product, often an isoquinolone, and regenerate the active Rh(III) catalyst. nih.gov

Research has demonstrated that these reactions are versatile, tolerating a wide range of functional groups on both the benzamide and the coupling partner. nih.govscispace.com For instance, benzamides with either electron-donating (e.g., methoxy, methyl) or electron-withdrawing (e.g., chloro, bromo, nitro) substituents can effectively undergo these transformations. scispace.com The choice of the coupling partner can lead to a variety of heterocyclic scaffolds. The reaction of benzamides with internal alkynes yields substituted isoquinolones, while coupling with terminal alkynes can produce isoindolinones, showcasing the chemodivergent nature of this methodology. acs.org

Table 1: Examples of Rh(III)-Catalyzed Annulation Reactions with Benzamide Analogues This table is representative of the types of transformations possible and not specific to this compound unless stated.

Benzamide Substrate Coupling Partner Catalyst System Product Type Reference
N-Methoxybenzamides Aryl Boronic Acids [Cp*RhCl₂]₂ / AgSbF₆ Phenanthridinones researchgate.net
N-Pivaloyloxybenzamides 1,6-Allene-enes [Cp*RhCl₂]₂ / K₂CO₃ Eight-membered Lactams scispace.com
Benzamides Propargyl Carbamates [Cp*RhCl₂]₂ / AgSbF₆ 1,8-Naphthyridines or Isoindolinones acs.org
Benzohydroxamates 2-Imidazolones [Cp*Rh(OAc)₂]₂ Dihydroisoquinolone-fused Imidazolin-2-ones nih.gov
N-Methoxybenzamides Sulfoxonium Ylides [Cp*RhCl₂]₂ / Zn(OTf)₂ Dihydroisoquinolinones rsc.org

Mechanistic Investigations of Catalytic Processes

Understanding the mechanism of rhodium-catalyzed C-H functionalization is crucial for optimizing reaction conditions and expanding their scope. acs.org Mechanistic studies, combining experimental techniques and computational methods like Density Functional Theory (DFT), have provided significant insights. acs.orgrsc.orgacs.org

The catalytic cycle is generally believed to initiate with the formation of an active Rh(III) species from a precatalyst like [Cp*RhCl₂]₂. acs.org This is followed by the coordination of the benzamide's directing group to the rhodium center. A key step in the process is the cleavage of the C-H bond. Computational studies have explored several possible mechanisms for this step, including concerted metalation-deprotonation (CMD), oxidative addition, and electrophilic aromatic substitution. acs.org The CMD pathway is often favored and considered the turnover-limiting step in many of these reactions. nih.gov

Following C-H activation, a five-membered rhodacycle intermediate is formed. nih.gov The subsequent steps depend on the coupling partner. In the case of annulation with alkynes, the alkyne inserts into the Rh-C bond, leading to a seven-membered rhodacycle. nih.gov DFT calculations have been used to explore the regioselectivity of this insertion, which dictates the final product structure. acs.org For instance, in intramolecular reactions of alkyne-tethered benzamides, migratory insertion may occur into the rhodium-nitrogen bond instead of the rhodium-carbon bond, a pathway that differs from intermolecular cases. rsc.org

Deuterium (B1214612) labeling experiments have also been instrumental in probing the reversibility of the C-H activation step. In some systems, when the reaction is conducted in a deuterated solvent without the alkyne coupling partner, significant deuterium incorporation is observed at the ortho positions of the benzamide, suggesting the C-H activation is reversible. nih.gov However, in the presence of the alkyne, this incorporation is often suppressed, indicating that the C-H insertion is largely irreversible under the reaction conditions. nih.gov

Radiochemical Synthesis for Labeled Benzamides

Radiolabeled benzamides are invaluable tools in nuclear medicine for diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). researchgate.netnih.gov The synthesis of these compounds involves incorporating a radioactive isotope, such as ¹²³I, ¹²⁵I, or ¹⁸F, into the benzamide structure. mdpi.comnih.gov

Radioiodination Techniques (e.g., Electrophilic Substitution, Tri-n-butyltin Precursors)

Two primary methods are employed for introducing radioiodine into aromatic rings like that of this compound: direct electrophilic substitution and iododestannylation of an organotin precursor. nih.govmdpi.com

Electrophilic Substitution: This method involves the direct reaction of the benzamide with an electrophilic form of radioiodine (e.g., I⁺). researchgate.netacs.org The radioiodide (e.g., Na[¹²⁵I]) is activated by an oxidizing agent, such as N-chlorosuccinimide (NCS), chloramine-T, or peracetic acid, to generate the reactive iodinating species in situ. researchgate.netmdpi.comresearchgate.net This species then attacks the electron-rich aromatic ring, typically at a position activated by the methoxy group. While straightforward, this method can sometimes suffer from a lack of regioselectivity, leading to a mixture of products. nih.govacs.org However, for specific substrates, it can be highly efficient. acs.org A synthesis for a non-radioactive analogue, (5)-2,3-dimethoxy-N[(1-ethyl-2-pyrrolidinyl)methyl]-5-iodobenzamide, utilized iodine monochloride under basic conditions, which demonstrates a related electrophilic iodination approach. tandfonline.comtandfonline.com

Tri-n-butyltin Precursors (Iododestannylation): This is a widely used and highly reliable method for regioselective radioiodination. mdpi.com It involves a two-step process. First, a stable tri-n-butyltin (tributylstannyl) precursor of the target molecule is synthesized. tandfonline.com Then, this precursor undergoes an ipso-substitution reaction where the C-Sn bond is cleaved and replaced by a C-I bond using a radioiodide source and an oxidizing agent. mdpi.comresearchgate.net The key advantage of this method is its high regioselectivity, as the radioiodine is introduced precisely at the position formerly occupied by the tin group. nih.gov However, a significant drawback is the potential for contamination of the final radiopharmaceutical with toxic organotin byproducts, which necessitates rigorous purification. mdpi.comresearchgate.net

Table 2: Comparison of Radioiodination Techniques

Technique Description Advantages Disadvantages Reference
Electrophilic Substitution Direct reaction of the aromatic ring with an oxidized radioiodine species. Operationally simple; one-step labeling. Can lack regioselectivity; may require harsh oxidizing conditions. researchgate.netnih.govacs.org
Iododestannylation Radioiodination of a pre-synthesized tri-n-butyltin precursor. High regioselectivity; mild reaction conditions. Requires multi-step precursor synthesis; potential for toxic tin residue contamination. mdpi.comtandfonline.comresearchgate.net

Precursor Synthesis for Radiopharmaceutical Development

The development of radiopharmaceuticals relies heavily on the efficient synthesis of the non-radioactive precursors required for the final labeling step. nih.govscholaris.ca For radioiodination via iododestannylation, the key precursor is an aryltrialkylstannane. scholaris.ca

The synthesis of these tin precursors, such as a stannylated derivative of this compound, typically starts from a halogenated (e.g., bromo- or iodo-) benzamide analogue. tandfonline.com A common method to install the tin moiety is through a palladium-catalyzed cross-coupling reaction. For example, the synthesis of (S)-N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxy-5-(tributyltin)benzamide was achieved via a tetrakis(triphenylphosphine)palladium(0)-catalyzed reaction between the corresponding iodo-benzamide and bis(tri-n-butyltin). tandfonline.comresearchgate.net

Alternative approaches involve solid-phase organic chemistry, where arylstannanes are prepared on a resin support. scholaris.ca This can be achieved by reacting an aryllithium species, generated in situ from an aryl halide, with a chlorostannane-functionalized resin. scholaris.ca The benzamide functionality can be introduced before or after the stannylation step. scholaris.cacdnsciencepub.com The solid-phase approach can simplify purification, as excess reagents and byproducts are washed away from the resin-bound precursor. scholaris.ca For other radiolabeling approaches, such as with ¹⁸F, precursors are often synthesized by creating a suitable leaving group, like a mesylate, at the position where the radioisotope will be introduced. nih.govgoogle.com.na

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the characteristic functional groups present in this compound. By probing the vibrational modes of molecular bonds, these methods offer a molecular fingerprint of the compound.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. For this compound, the key functional groups are the secondary amide, the methoxy group, and the aromatic ring.

The analysis of related compounds provides a reliable framework for assigning the expected FTIR absorption bands for this compound. For instance, in N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide, a weak N-H stretching band is observed around 3271 cm⁻¹, indicative of the amide bond. dergipark.org.tr The carbonyl (C=O) stretching vibration in this class of compounds typically appears in the range of 1640-1680 cm⁻¹. dergipark.org.tr Specifically, for N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide, the C=O stretching band is located at 1648 cm⁻¹. dergipark.org.tr

The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and methoxy groups are found at lower wavenumbers, typically in the 2800-3000 cm⁻¹ region. dergipark.org.tr The characteristic C-O stretching of the methoxy group is anticipated around 1250 cm⁻¹.

Table 1: Predicted FTIR Spectral Data for this compound based on Analog Analysis

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference Compound(s)
AmideN-H Stretch~3271N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide dergipark.org.tr
CarbonylC=O Stretch1640-16804-Bromo-N-ethyl-2-methoxybenzamide, N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide dergipark.org.tr
Aromatic C-HC-H Stretch>3000N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide dergipark.org.tr
Aliphatic C-HC-H Stretch2800-3000N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide dergipark.org.tr
Methoxy C-OC-O Stretch~12504-Bromo-N-ethyl-2-methoxybenzamide

Raman Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule and their neighboring protons. For this compound, we can predict the chemical shifts and splitting patterns based on the analysis of its structural analogs.

The protons of the ethyl group are expected to show a characteristic pattern: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to coupling with each other. Based on data for 4-Bromo-N-ethyl-2-methoxybenzamide, the methyl triplet would appear around δ 1.39 ppm, and the methylene quartet around δ 3.48 ppm. The methoxy (OCH₃) group protons are expected to appear as a singlet, likely around δ 3.8-4.0 ppm. The aromatic protons will exhibit a more complex multiplet pattern in the region of δ 6.9-8.0 ppm, influenced by the electronic effects of the methoxy and amide substituents.

Table 2: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Splitting PatternReference Compound(s)
Ethyl (CH₃)~1.39Triplet4-Bromo-N-ethyl-2-methoxybenzamide
Ethyl (CH₂)~3.48Quartet4-Bromo-N-ethyl-2-methoxybenzamide
Methoxy (OCH₃)3.8-4.0Singlet4-Bromo-N-ethyl-2-methoxybenzamide
Aromatic (Ar-H)6.9-8.0Multiplet4-Bromo-N-ethyl-2-methoxybenzamide, 2-Methoxybenzamide rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and APT Sequences

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each chemically non-equivalent carbon atom gives a distinct signal. Attached Proton Test (APT) sequences can further differentiate between carbon atoms based on the number of attached protons (CH, CH₂, CH₃, and quaternary carbons).

Based on data from related benzamides, the carbonyl carbon (C=O) of this compound is expected to resonate at the most downfield position, around δ 165-170 ppm. The carbon of the methoxy group (OCH₃) is predicted to appear around δ 56 ppm. rsc.org The aromatic carbons will have signals in the range of δ 110-160 ppm. rsc.org The ethyl group carbons will be found at higher field, with the CH₂ carbon around δ 40-45 ppm and the CH₃ carbon around δ 13-15 ppm. An APT experiment would show the signals for the CH and CH₃ carbons as positive, while the CH₂ and quaternary carbon signals would be negative.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)APT PhaseReference Compound(s)
C=O165-170Negative4-Bromo-N-ethyl-2-methoxybenzamide
Aromatic C-O~157Negative2-Methoxybenzamide rsc.org
Aromatic C-H110-135Positive4-Bromo-N-ethyl-2-methoxybenzamide, 2-Methoxybenzamide rsc.org
Methoxy (OCH₃)~56Positive2-Methoxybenzamide rsc.org
Ethyl (CH₂)40-45NegativeN,N-diethyl-2-methoxybenzamide (inferred) nih.gov
Ethyl (CH₃)13-15PositiveN,N-diethyl-2-methoxybenzamide (inferred) nih.gov

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.

The molecular weight of this compound (C₁₀H₁₃NO₂) is 179.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 179. The fragmentation of the molecular ion would likely proceed through several characteristic pathways for a benzamide derivative.

A common fragmentation pathway involves the cleavage of the amide bond. This could lead to the formation of the 2-methoxybenzoyl cation at m/z 135. Another significant fragmentation could be the loss of the ethyl group, resulting in a fragment at m/z 150. Further fragmentation of the 2-methoxybenzoyl cation could involve the loss of a methyl radical to give a fragment at m/z 120, or the loss of carbon monoxide to produce a fragment at m/z 107.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment Ion
179[M]⁺
150[M - C₂H₅]⁺
135[CH₃OC₆H₄CO]⁺
120[M - C₂H₅ - NO]⁺ or [C₆H₄CO]⁺
107[C₆H₄OCH₃]⁺
77[C₆H₅]⁺

An in-depth analysis of this compound, a compound of interest in various chemical fields, necessitates a thorough structural and spectroscopic characterization. The elucidation of its molecular framework and electronic properties is achieved through a combination of advanced analytical techniques. This article focuses exclusively on the spectroscopic and crystallographic studies that define the structure and behavior of this compound at the molecular level.

Computational and Theoretical Investigations of N Ethyl 2 Methoxybenzamide and Analogues

Quantum Chemical Methods: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for the computational study of benzamide (B126) derivatives due to its balance of accuracy and computational efficiency. nih.gov DFT methods are employed to model a range of molecular properties by approximating the electron density of the system.

DFT calculations are instrumental in elucidating the electronic structure of N-ethyl-2-methoxybenzamide and its analogues. By solving approximations of the Schrödinger equation, DFT can determine the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. The electronic structure dictates the molecule's reactivity, including where it is most likely to undergo electrophilic or nucleophilic attack. nih.gov For instance, in related benzamide derivatives, DFT has been used to identify reactive sites and predict the outcomes of chemical reactions. nih.gov The Fukui function, a key DFT-based descriptor, helps in modeling chemical reactivity and intramolecular site selectivity by analyzing changes in electron density. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's stability and reactivity. schrodinger.com

A smaller HOMO-LUMO gap suggests that a molecule is more easily polarized, indicating higher chemical reactivity and biological activity. nih.govnih.gov Conversely, a larger energy gap points to a more stable and less reactive molecule. nih.gov For related organic molecules, DFT calculations have determined HOMO-LUMO energy gaps, providing insights into their electronic properties and potential for charge transfer interactions. nih.gov These calculations are crucial for understanding the electronic transitions within the molecule, which can be correlated with experimental UV-Vis spectroscopy data. schrodinger.com

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Parameters for a Representative Benzamide Analogue

Parameter Value (eV)
EHOMO -0.26
ELUMO -0.17
Energy Gap (ΔE) 0.09
Chemical Hardness (η) 0.04
Chemical Potential (μ) -0.22
Electrophilicity Index (ω) 0.58
Chemical Softness (S) 11.55

Data is illustrative for a related organic molecule and calculated using DFT methods. Actual values for this compound may vary.

Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution and reactivity of a molecule. researchgate.net An MEP map displays the electrostatic potential on the surface of a molecule, using a color scale to indicate different charge regions. Typically, red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), prone to nucleophilic attack. researchgate.net Green areas indicate neutral electrostatic potential. researchgate.net For benzamide analogues, MEP analysis has been employed to identify the most electronegative and electropositive sites, thereby predicting the likely points of interaction for hydrogen bonding and chemical reactions. researchgate.net

Before other properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves finding the minimum energy conformation of the molecule. helixon.com DFT methods are widely used for this purpose. nih.gov For flexible molecules like this compound, which has rotatable bonds, a Potential Energy Surface (PES) scan can be performed. nih.gov This involves systematically rotating specific dihedral angles and calculating the energy at each step to map out the conformational energy landscape and identify the global minimum energy structure. nih.gov For a related compound, N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide, a PES scan was conducted by rotating the C15–N7–C9–C8 torsion angle to determine the most stable conformer. nih.gov

Theoretical vibrational analysis is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. After geometry optimization, the harmonic vibrational frequencies of the molecule can be calculated using DFT. indexcopernicus.comresearchgate.net These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and twisting of bonds.

Due to the approximations inherent in the theoretical models, the calculated wavenumbers often show systematic errors. Therefore, they are typically scaled using a scaling factor to improve agreement with experimental data. indexcopernicus.com The Potential Energy Distribution (PED) is also calculated to provide a detailed assignment of each vibrational mode to specific atomic motions within the molecule. indexcopernicus.comresearchgate.net For various benzamide derivatives, theoretical vibrational spectra have been calculated and compared with experimental FT-IR and FT-Raman spectra, leading to a comprehensive understanding of their vibrational properties. nih.gov

Table 2: Illustrative Vibrational Frequencies for Benzamide Analogue Functional Groups

Vibrational Mode Calculated Wavenumber (cm-1) Experimental Wavenumber (cm-1)
N-H Stretching 3295 3295
C=O Stretching 1650 1655
Aromatic C-H Stretching 3047 3050
C-N Stretching 1398 1395
CH2 Wagging 1271 1277

Data is representative for related benzamide structures and may not be exact for this compound.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. uni-muenchen.dewikipedia.org This method investigates charge transfer and delocalization effects by examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de

The stabilization energy, E(2), associated with the delocalization from a donor NBO to an acceptor NBO is calculated using second-order perturbation theory. uni-muenchen.de A larger E(2) value indicates a stronger interaction and greater electron delocalization. uni-muenchen.de NBO analysis can quantify the extent of resonance and hyperconjugation within the molecule. For amides, NBO calculations have shown that the structure with a carbonyl double bond is the dominant Lewis structure, while also revealing significant delocalization from the nitrogen lone pair to the carbonyl antibonding orbital. wikipedia.orgwisc.edu This analysis helps in understanding the electronic stability and the nature of the chemical bonds within this compound. nih.gov

Calculation of Nonlinear Optical (NLO) Properties (e.g., Hyperpolarizability)

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including optical switching and data storage. mdpi.com Organic molecules, particularly those with electron-donating and electron-withdrawing groups, can exhibit substantial NLO properties. mdpi.com Computational methods, primarily based on Density Functional Theory (DFT), are employed to predict the NLO response of molecules like this compound and its derivatives.

Key parameters calculated to evaluate NLO properties include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). Hyperpolarizability is a measure of how efficiently a material can convert incident light into light with a new frequency (second-harmonic generation). A higher β value indicates a stronger NLO response.

Studies on various benzamide derivatives have shown that their NLO properties are highly dependent on their molecular structure and intramolecular charge transfer characteristics. For instance, computational analysis of a series of benzamide derivatives using the B3LYP functional with a 6-311+G(d,p) basis set revealed first-order hyperpolarizability (β) values ranging from 3.479 × 10⁻³⁰ to 12.843 × 10⁻³⁰ esu, indicating significant NLO potential. africaresearchconnects.com A low energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with higher β values, suggesting enhanced intramolecular charge transfer. africaresearchconnects.com In one study of disubstituted benzamides, a derivative was identified with the highest hyperpolarizability (β) value, signifying superior NLO behavior compared to other compounds in the series. researchgate.net

Table 1: Calculated NLO Properties for Representative Benzamide Analogues
Compound ClassComputational MethodCalculated PropertyValue RangeReference
Benzamide DerivativesDFT/B3LYP/6-311+G(d,p)First-Order Hyperpolarizability (β)3.479 × 10⁻³⁰ to 12.843 × 10⁻³⁰ esu africaresearchconnects.com
Disubstituted BenzamidesDFTFirst-Order Hyperpolarizability (β)Highest in its series, indicating strong NLO behavior researchgate.net
N-(1,3-benzothiazol-2-yl)-2-methoxybenzamideDFTOptical Band Gap3.67 eV researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. These studies are crucial for understanding the mechanism of action and for designing new therapeutic agents.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, forming a stable complex. This prediction helps to elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand in the protein's active site.

For benzamide analogues, docking studies have been performed against various biological targets. For example, in a study of benzamide derivatives as potential inhibitors of the FtsZ protein, a key bacterial cell division protein, docking simulations revealed crucial hydrogen bond interactions with amino acid residues like Val 207, Asn 263, and Leu 209 within the active site. nih.gov Similarly, docking studies of a methoxybenzamide derivative showed potential inhibitory activity against a specific protein target (PDB: 3D15). tandfonline.comnih.gov These predictions of the binding mode provide a structural basis for the observed biological activity and guide the design of more potent inhibitors. nih.gov

Beyond predicting the binding pose, computational methods can also estimate the binding affinity, which is the strength of the interaction between the ligand and its target. A higher binding affinity often correlates with greater biological potency. Methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energies of ligand-protein complexes. nih.gov

For benzamide analogues targeting the FtsZ protein, binding free energies were calculated to quantify the strength of their interaction. nih.gov Such evaluations are critical for ranking potential drug candidates and understanding the energetic contributions of different parts of the molecule to the binding process. The analysis of interactions within the protein's active site reveals which functional groups on the ligand are essential for binding. For instance, the methoxy (B1213986) group and the ethylamide moiety of this compound could form specific hydrogen bonds or hydrophobic interactions that contribute significantly to its binding affinity for a particular target.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

SAR and QSAR studies aim to correlate the chemical structure of a series of compounds with their biological activity. These analyses are fundamental in medicinal chemistry for optimizing lead compounds into effective drugs.

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target. Pharmacophore models are generated by aligning a set of active molecules and identifying their common features.

For various series of benzamide derivatives, pharmacophore models have been successfully developed. In one study, a five-featured pharmacophore model was generated for benzamide analogues, consisting of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov Another study on aminophenyl benzamide derivatives also resulted in a five-point model with two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. researchgate.net These models serve as 3D queries to screen virtual libraries for new compounds with potential activity and to guide the design of new analogues that fit the required pharmacophoric features. Ligand alignment, a critical step in this process, involves superimposing the molecules based on their structural or pharmacophoric similarities. nih.gov

Table 2: Examples of Pharmacophore Models for Benzamide Analogues
Compound SeriesNumber of Pharmacophoric FeaturesFeatures IdentifiedReference
Three-substituted benzamide derivatives51 H-bond acceptor, 1 H-bond donor, 1 hydrophobic, 2 aromatic rings nih.gov
Aminophenyl benzamide derivatives52 aromatic rings, 2 H-bond donors, 1 H-bond acceptor researchgate.net
Benzamide derivatives (as glucokinase activators)41 H-bond acceptor, 1 H-bond donor, 2 aromatic rings nih.gov

3D-QSAR methods establish a quantitative relationship between the biological activity of a set of molecules and their 3D properties, such as steric and electrostatic fields. drugdesign.org These models can predict the activity of novel compounds and provide visual, interpretable 3D contour maps that highlight regions where modifications to the molecular structure would likely increase or decrease activity.

A particularly advanced approach, multiway 3D QSAR, has been applied to a series of (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxybenzamides, which are close analogues of this compound, that show affinity for the dopamine (B1211576) D2 receptor. leidenuniv.nlnih.gov This method utilizes a multilinear partial least squares (PLS) algorithm. In the study, the ligands were aligned using an active analogue approach, and molecular descriptors were generated. The resulting model demonstrated strong stability and predictive ability, confirmed by a cross-validated Q² value of 62%. leidenuniv.nlnih.gov Such robust 3D-QSAR models are invaluable for understanding the specific structural requirements for activity and for the rational design of new, more potent analogues. leidenuniv.nlnih.gov

Correlation of Structural Features with Biological Activities

The biological activity of this compound and its analogues is intricately linked to their structural characteristics. Computational studies, particularly Quantitative Structure-Activity Relationship (QSAR) analyses, have been instrumental in elucidating these correlations. By systematically modifying the chemical structure and observing the resultant changes in biological effect, researchers can build models that predict the activity of novel compounds.

A notable example involves a series of (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxybenzamides, which are analogues of this compound and exhibit affinity for the dopamine D2 receptor. A 3D-QSAR study on these compounds utilized the multilinear Partial Least Squares (PLS) algorithm to correlate structural features with receptor affinity. The resulting model demonstrated good stability and predictive ability, with a cross-validated Q² of 62% and a predicted Q² for the test set of 62%. nih.govleidenuniv.nl This indicates that the conformational arrangement and alignment of the ligands are crucial for their interaction with the receptor. nih.govleidenuniv.nl

Key structural features that influence the biological activity of benzamide derivatives include:

Substituents on the Benzene (B151609) Ring: The nature and position of substituents on the aromatic ring significantly impact activity. For instance, in a series of 2-phenoxybenzamides with antiplasmodial activity, the position of substituents on the phenoxy ring was critical. A para-substituted analogue showed the highest activity and selectivity, while the meta-substituted derivative was only moderately active. mdpi.com Similarly, in a study of chlorinated N-arylcinnamamides, the introduction of a chlorine atom at the C(4) position of the cinnamic acid skeleton significantly increased antimicrobial activity. mdpi.com

Amide Linkage: The amide group itself is a key pharmacophoric feature, capable of forming hydrogen bonds with biological targets. The conformation of the amide bond (cis or trans) and the nature of the substituent on the nitrogen atom (the N-ethyl group in this case) can influence binding affinity and selectivity.

Side Chains: Modifications to the N-ethyl side chain can dramatically alter biological activity. For example, in a study of N-ethyl-hexedrone analogues, the length of the α-carbon side-chain played a role in their interaction with dopamine (DAT) and serotonin (B10506) (SERT) transporters. ub.edu

The following table summarizes the key structural features and their observed impact on the biological activity of this compound analogues.

Structural FeatureModification ExampleImpact on Biological ActivityReference
Benzene Ring Substitution Introduction of a chlorine atom at the C(4) position of the cinnamic acid skeleton in N-arylcinnamamides.Significant increase in antimicrobial activity. mdpi.com
para-substitution on the phenoxy ring of 2-phenoxybenzamides.Highest antiplasmodial activity and selectivity. mdpi.com
N-Alkyl Side Chain Variation in the length of the α-carbon side-chain in N-ethyl cathinones.Altered interaction with dopamine and serotonin transporters. ub.edu
Amide Conformation Conformational alignment of (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxybenzamides.Crucial for dopamine D2 receptor affinity. nih.govleidenuniv.nl

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic behavior of molecules like this compound at an atomic level. nih.govdntb.gov.ua These simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into how these molecules move, interact, and change shape over time.

Intermolecular Interaction Dynamics

MD simulations are particularly well-suited to study the dynamics of intermolecular interactions between a ligand, such as this compound, and its biological target, or with solvent molecules. dovepress.com These simulations can reveal the specific types of interactions that are most important for binding and stability, such as hydrogen bonds, van der Waals interactions, and electrostatic interactions. researchgate.net

By simulating the system at a high concentration of interacting molecules, it is possible to observe molecular encounters and recognition events. nih.gov For this compound, MD simulations could be used to:

Identify key amino acid residues in a target receptor that form stable interactions with the molecule.

Determine the lifetime of specific hydrogen bonds between the amide group of the molecule and the receptor.

Analyze the role of water molecules in mediating the interaction between the ligand and its binding pocket.

The following table outlines the types of intermolecular interactions that can be studied using MD simulations.

Interaction TypeDescriptionPotential Role in this compound Activity
Hydrogen Bonds Formed between the amide N-H or the methoxy oxygen and suitable donor/acceptor groups on a biological target.Crucial for anchoring the molecule in a binding site.
Van der Waals Interactions Non-specific attractive or repulsive forces between atoms.Contribute to the overall shape complementarity and binding affinity.
Electrostatic Interactions Interactions between charged or partially charged atoms.Guide the initial approach of the molecule to its target and contribute to binding energy.
Pi-stacking Interactions between the aromatic ring of the benzamide and aromatic residues in a protein.Can provide additional stability to the bound complex.

Conformational Flexibility and Energetic Preferences

This compound is a flexible molecule with several rotatable bonds. MD simulations can explore the conformational landscape of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. dntb.gov.ua This is crucial for understanding which conformation is biologically active.

The conformational flexibility of a ligand can influence its binding to a receptor. Some ligands may adopt a specific conformation upon binding (induced fit), while others may bind to a pre-existing conformation of the receptor (conformational selection). MD simulations can help to distinguish between these mechanisms.

For this compound, conformational analysis via MD simulations could reveal:

The preferred orientation of the N-ethyl group relative to the benzamide plane.

The rotational freedom of the methoxy group.

The energetic cost of adopting a conformation required for binding to a specific target.

The following table summarizes the key conformational features and their potential energetic preferences that can be investigated through MD simulations.

Conformational FeatureDescriptionEnergetic Preference
Amide Bond Rotation Rotation around the C-N bond of the amide group.Generally has a high energy barrier, leading to distinct Z and E rotamers.
N-Ethyl Group Orientation Rotation around the N-C bond of the ethyl group.Can adopt different staggered and eclipsed conformations with varying energies.
Methoxy Group Rotation Rotation around the C-O bond of the methoxy group.Can influence the electronic properties and steric interactions of the molecule.

Computational Approaches for Reaction Mechanism Elucidation

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions involving this compound, both in its synthesis and its metabolic degradation. Methods such as Density Functional Theory (DFT) can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates and calculating activation energies.

For example, theoretical calculations have been used to study the mechanism of the Friedel-Crafts carboxamidation of arenes using cyanoguanidine, a reaction that produces benzamides. nih.gov These studies suggested the involvement of a superelectrophilic intermediate. nih.gov Similarly, computational methods have been applied to understand the acid-catalyzed condensation of benzamide with glyoxal. mdpi.com

In the context of this compound, computational approaches could be used to:

Optimize Synthetic Routes: By comparing the activation energies of different synthetic pathways, it may be possible to identify more efficient and higher-yielding methods for its preparation.

Predict Metabolic Pathways: Computational models can predict the most likely sites of metabolic attack on the molecule, such as oxidation of the ethyl group or demethylation of the methoxy group, and elucidate the enzymatic mechanisms involved.

Understand Hydrolysis Mechanisms: Theoretical studies have been conducted on the hydrolysis of benzamides in acidic conditions, revealing different pathways depending on the reaction conditions. cdnsciencepub.com

The following table provides examples of how computational methods can be applied to elucidate reaction mechanisms relevant to this compound.

Reaction TypeComputational MethodInformation Gained
Synthesis (e.g., Amidation) Density Functional Theory (DFT)Identification of transition states, calculation of activation energies, and determination of the most favorable reaction pathway.
Metabolism (e.g., Oxidation) Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling of the enzyme active site, simulation of the enzymatic reaction, and prediction of metabolic products.
Degradation (e.g., Hydrolysis) DFT with explicit solvent modelsElucidation of the role of solvent molecules in the reaction mechanism and calculation of reaction rates.

Biological and Pharmacological Research Applications of N Ethyl 2 Methoxybenzamide Scaffold

Investigation of Molecular Target Interactions

Enzyme Inhibition Studies (e.g., Urease, Bacterial Enzymes, PPO, HPPD, PDS)

While the N-ethyl-2-methoxybenzamide scaffold is of interest in medicinal chemistry, current research literature does not provide specific evidence of its direct inhibitory activity against several key enzymes.

Urease: Urease, a nickel-containing metalloenzyme, is a significant target for inhibitors due to its role in pathologies associated with ureolytic bacteria like Helicobacter pylori and in agricultural nitrogen loss. nih.govresearchgate.net Common inhibitors include phosphoramidates and hydroxamic acids. nih.gov However, studies specifically detailing the urease inhibitory activity of this compound are not readily available in the current body of scientific literature.

Bacterial Enzymes: The broader class of sulfonamides, which are structurally distinct from this compound, are well-known for their antibacterial properties by inhibiting dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria.

Polyphenol Oxidase (PPO): PPO is a copper-containing enzyme responsible for enzymatic browning in fruits and vegetables. researchgate.netnih.govnih.gov A variety of inhibitors, including ascorbic acid and citric acid, are used to control its activity. researchgate.netmdpi.com There is no readily available research demonstrating the inhibition of PPO by this compound.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD): HPPD is an enzyme involved in the catabolism of tyrosine. No specific studies on the inhibition of HPPD by this compound have been identified.

Phytoene (B131915) Desaturase (PDS): PDS is a key enzyme in the carotenoid biosynthesis pathway in plants and microorganisms. nih.govnih.govresearchgate.netresearchgate.nettechscience.com While various compounds are known to inhibit PDS, there is no specific research indicating that this compound possesses this activity. nih.govresearchgate.net

Receptor Binding Affinity and Selectivity (e.g., Dopamine (B1211576) D2 Receptors, Serotonin (B10506) 5-HT3 Receptors, Sigma Receptors)

Derivatives of the benzamide (B126) scaffold, including those related to this compound, have been extensively studied for their affinity and selectivity towards various neurotransmitter receptors.

Dopamine D2 Receptors: The dopamine D2 receptor is a key target for antipsychotic medications. nih.govresearchgate.net Benzamide derivatives are a well-established class of D2 receptor antagonists. Structure-activity relationship studies have shown that modifications to the benzamide structure, such as the N-ethyl group, can significantly influence binding affinity. For instance, removing the N-ethyl substituent from the D2/D3 antagonist eticlopride (B1201500) resulted in a 19-fold decrease in affinity for the D2 receptor. nih.gov While direct binding data for this compound is not specified, the general importance of the N-alkylation on the benzamide scaffold for D2 receptor affinity is well-documented. nih.gov

Serotonin 5-HT3 Receptors: The 5-HT3 receptor is a ligand-gated ion channel involved in emesis and irritable bowel syndrome. nih.gov While various antagonists have been developed, specific binding studies of this compound to the 5-HT3 receptor are not detailed in the available literature. nih.govnih.gov

Sigma Receptors: Sigma receptors, including the sigma-1 and sigma-2 subtypes, are implicated in a range of cellular functions and are considered potential targets for cancer therapeutics. nih.gov Benzamide derivatives have been investigated as ligands for these receptors. mdpi.com Studies on related benzamide-isoquinoline derivatives have shown that substitutions on the benzamide phenyl ring can dramatically influence sigma-2 receptor selectivity. nih.govresearchgate.net For example, the addition of an electron-donating methoxy (B1213986) group can significantly improve selectivity for the sigma-2 receptor over the sigma-1 receptor. nih.gov

Table 1: Binding Affinities of Selected Benzamide Derivatives at Dopamine and Sigma Receptors

Compound Receptor Binding Affinity (Ki, nM) Selectivity
Eticlopride Dopamine D2 - -
Nor-eticlopride (N-H) Dopamine D2 19-fold lower than eticlopride -
Chloro-substituted benzamide derivative Sigma-1 0.6 S2R/S1R = 317
Dichloro-substituted benzamide derivative Sigma-1 2.3 S2R/S1R = 52
Cyano-substituted benzamide derivative Sigma-1 5.6 S2R/S1R = 331

Modulation of Cellular Signaling Pathways (e.g., Hedgehog Pathway via Smoothened Protein)

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in various cancers. nih.govwikipedia.org The G protein-coupled receptor Smoothened (SMO) is a key component of this pathway. nih.govwikipedia.orgnih.gov

Research has demonstrated that derivatives of 2-methoxybenzamide (B150088) are potent inhibitors of the Hedgehog signaling pathway by targeting the Smoothened protein. nih.govrsc.org One study reported the synthesis of a series of 2-methoxybenzamide derivatives, with some compounds exhibiting nanomolar IC50 values in Hh pathway inhibition assays. nih.gov The mechanism of action involves preventing the translocation of Smoothened to the primary cilium, a critical step in Hh signal transduction. nih.gov Furthermore, some of these derivatives were effective against mutant forms of Smoothened that confer resistance to other Hh pathway inhibitors. nih.govrsc.org

Table 2: Hedgehog Pathway Inhibition by 2-Methoxybenzamide Derivatives

Compound Modification Hh Pathway Inhibition (IC50, µM)
13 2-F on phenyl, N-linked imidazole 0.34 ± 0.07
14 2-Cl on phenyl, N-linked imidazole 0.05 ± 0.02
15 6-Cl on phenyl, N-linked imidazole 0.86 ± 0.09
16 Unsubstituted phenyl, N-linked imidazole 0.08 ± 0.02
17 2-Cl on phenyl, CH-linked imidazole 0.12 ± 0.06
18 2,4-Cl2 on phenyl, CH-linked imidazole 0.26 ± 0.08

Interaction with Specific Biomolecules

Beyond the aforementioned enzymes and receptors, there is a lack of specific research in the provided literature detailing the interactions of this compound with other particular biomolecules.

Preclinical Pharmacological Activity Evaluation (In Vitro/In Vivo without Clinical Data)

Antimicrobial Spectrum: Antibacterial and Antifungal Efficacy

The this compound scaffold is a core component of various derivatives that have been investigated for their antimicrobial properties. Research has demonstrated that modifications of the benzamide structure can yield compounds with significant antibacterial and antifungal efficacy.

For instance, studies on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues, which contain a carboxamide group, have shown them to be effective antibacterial agents against extended-spectrum β-lactamase (ESBL) producing Escherichia coli. rsc.org Specifically, compounds designated as 4a and 4c in the study demonstrated the highest activity among the tested analogues. rsc.org Similarly, research into N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazide, a derivative containing the 2-methoxybenzylidene moiety, revealed antimicrobial activity against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 31.3 ppm and against Escherichia coli with an MIC of 500 ppm. nih.gov

In the realm of antifungal research, derivatives of the benzamide structure have also shown promise. Synthetic amides such as 2-chloro-N-phenylacetamide have demonstrated antifungal activity against various strains of Aspergillus niger, with MIC values ranging from 32 to 256 μg/mL. nih.gov Benzamidine derivatives incorporating 1,2,3-triazole moieties have been synthesized and tested against plant pathogenic fungi. scienceopen.com While showing weak in vitro activity, some of these compounds exhibited excellent in vivo efficacy against Colletotrichum lagenarium and Botrytis cinerea. scienceopen.com For example, compound 9b showed 79% efficacy against C. lagenarium in vivo, and other compounds were more effective than the commercial fungicide carbendazim (B180503) against B. cinerea. scienceopen.com The antimicrobial activity of these derivatives is often dependent on the specific substituents on the phenyl group. gabriel-network.org

Table 1: Antibacterial and Antifungal Activity of Benzamide Derivatives

Compound/Derivative ClassTarget OrganismObserved EfficacyReference
N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazideBacillus subtilisMIC = 31.3 ppm nih.gov
N'-(2-methoxybenzylidene)-4-hydroxybenzohydrazideEscherichia coliMIC = 500 ppm nih.gov
2-chloro-N-phenylacetamideAspergillus nigerMIC = 32-256 µg/mL nih.gov
Benzamidine derivative (9b)Colletotrichum lagenarium79% efficacy (in vivo) scienceopen.com
Benzamidine derivative (17a)Botrytis cinerea75% efficacy (in vivo) scienceopen.com

Antiviral Effects (e.g., Enterovirus 71 Inhibition)

The N-phenylbenzamide scaffold, which is closely related to this compound, has been identified as a novel class of inhibitors for Enterovirus 71 (EV71). nih.govmdpi.com EV71 is a significant pathogen responsible for hand-foot-mouth disease (HFMD), which can lead to severe neurological complications in children. nih.govmdpi.com Currently, there are no clinically approved antiviral drugs specifically for EV71 infections. scienceopen.comnih.gov

In the search for effective anti-EV71 agents, a series of novel N-phenylbenzamide derivatives were synthesized and evaluated. nih.govresearchgate.net Among these, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (referred to as compound 1e) emerged as a particularly potent compound. nih.govmdpi.comresearchgate.netdntb.gov.ua It demonstrated activity against four different strains of EV71 (SZ-98, JS-52-3, H, BrCr) at low micromolar concentrations. mdpi.comresearchgate.net The 50% inhibitory concentration (IC50) values for this compound ranged from 5.7 ± 0.8 μM to 12 ± 1.2 μM, depending on the viral strain. nih.govmdpi.comresearchgate.net Importantly, this compound exhibited much lower cytotoxicity to the host Vero cells (TC50 = 620 ± 0.0 μM) compared to reference antiviral compounds, making it a promising lead for further drug development. nih.govmdpi.comresearchgate.net Other related N-phenyl benzamides have also shown efficacy against other enteroviruses, such as Coxsackievirus A9 (CVA9), suggesting a broader potential for this chemical class. mdpi.com

Table 2: Anti-EV71 Activity of a Lead Methoxybenzamide Derivative

CompoundViral StrainIC₅₀ (µM)TC₅₀ (µM)Selectivity Index (SI)Reference
3-amino-N-(4-bromophenyl)-4-methoxybenzamideEV71 (SZ-98)5.7 ± 0.8620 ± 0.0109 nih.govmdpi.comresearchgate.net
EV71 (JS-52-3)12 ± 1.252
EV71 (H)8.4 ± 0.974
EV71 (BrCr)8.5 ± 1.073

Anti-inflammatory and Analgesic Potential

Derivatives built upon benzamide and related scaffolds have been explored for their potential as anti-inflammatory and analgesic agents. The mechanism of action for many of these compounds involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2). mdpi.commdpi.com

For example, ethyl-p-methoxycinnamate, a compound that shares the methoxy-substituted aromatic ring feature, has been shown to possess anti-inflammatory properties by non-selectively inhibiting both COX-1 and COX-2 enzymes, with IC50 values of 1.12 µM and 0.83 µM, respectively. mdpi.com Other research has indicated that the introduction of methoxy groups into various aromatic ring structures can lead to increased analgesic activity. researchgate.net

Synthetic compounds incorporating an amide linkage have also been evaluated. A series of N-phenylcarbamothioylbenzamides demonstrated a significant anti-inflammatory effect in carrageenan-induced paw edema models. mdpi.com Furthermore, studies on 5-acetamido-2-hydroxy benzoic acid derivatives have shown analgesic effects in animal models, with certain derivatives reducing painful activity by up to 75% compared to control groups. mdpi.com These findings suggest that the benzamide scaffold, particularly when featuring methoxy substitutions, represents a promising area for the development of new anti-inflammatory and analgesic drugs. mdpi.comresearchgate.net

Herbicidal Activity and Pigment Biosynthesis Inhibition (e.g., Abutilon theophrasti, Amaranthus retroflexus)

The N-benzyl-2-methoxybenzamide scaffold has been identified as a new class of bleaching herbicides. researchgate.net These compounds interfere with pigment biosynthesis in susceptible plants, leading to a characteristic whitening of the leaves. This mode of action is distinct from that of many commercial herbicides. researchgate.net

Research has shown that N-benzyl-2-methoxy-5-propargyloxybenzoamides target the biosynthesis pathway of plastoquinone. researchgate.net Plastoquinone is an essential component of the photosynthetic electron transport chain and also serves as a cofactor for phytoene desaturase, a key enzyme in the carotenoid biosynthesis pathway. Inhibition of this pathway leads to the accumulation of phytoene and the degradation of chlorophyll, resulting in the bleaching symptoms observed in treated weeds such as velvetleaf (Abutilon theophrasti) and redroot pigweed (Amaranthus retroflexus). mdpi.commdpi.comresearchgate.netnih.gov Most of the synthesized compounds in one study showed strong inhibitory effects on both the root and stem growth of monocotyledon and dicotyledon weeds in laboratory tests. researchgate.net

Mechanistic Investigations of Biological Action

Elucidation of Molecular Pathways and Targets

Research into 2-methoxybenzamide derivatives has identified specific molecular pathways and protein targets through which these compounds exert their biological effects. A significant finding is the role of these derivatives as inhibitors of the Hedgehog (Hh) signaling pathway. rsc.orgnih.govnih.gov The Hh pathway is crucial in embryonic development and its aberrant activation is implicated in various cancers. nih.govnih.gov

The key molecular target within this pathway for the 2-methoxybenzamide scaffold is the Smoothened (Smo) receptor, a transmembrane protein that is a critical bottleneck in Hh signal transduction. rsc.orgnih.govnih.gov Studies have demonstrated that certain 2-methoxybenzamide derivatives can block the translocation of the Smo receptor into the primary cilium, a crucial step for signal transmission. nih.govnih.gov For instance, a derivative referred to as compound 21 was identified as a potent Hh signaling pathway inhibitor with an IC50 value of 0.03 μM, with its mechanism attributed to the blockade of Smo. nih.govnih.gov

Beyond cancer-related pathways, other mechanisms have been proposed for different biological activities. The antifungal action of some related amide compounds, such as 2-chloro-N-phenylacetamide, is likely mediated through interaction with ergosterol (B1671047) in the fungal plasma membrane. nih.gov For anti-inflammatory activity, certain N-phenylcarbamothioylbenzamides have been found to potently inhibit the synthesis of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation. mdpi.com

Influence of Structural Modifications on Biological Potency

Structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the benzamide scaffold influence biological potency. These investigations reveal that the type, position, and nature of substituents on the aromatic rings are critical determinants of a compound's efficacy and selectivity for a specific biological target.

In the context of anti-inflammatory benzimidazole (B57391) derivatives, which share some structural similarities, substitutions at the N1, C2, C5, and C6 positions of the core nucleus significantly impact activity. nih.govnih.gov For antiviral activity against Enterovirus 71, SAR studies on N-phenylbenzamide derivatives showed that the benzene (B151609) ring (referred to as ring B) attached to the amide nitrogen is essential for activity. mdpi.com Replacing this aromatic ring with a non-aromatic cyclohexyl group, for instance, resulted in a complete loss of anti-EV71 activity. mdpi.com

For antiplasmodial activity, research on 2-phenoxybenzamides demonstrated that the substitution pattern on the anilino part of the structure, as well as the size of the substituents, strongly dictated both the antiplasmodial efficacy and cytotoxicity. dntb.gov.ua Similarly, in the development of Hedgehog pathway inhibitors, modifications to the nicotinamide (B372718) group attached to the 2-methoxybenzamide scaffold had a significant effect on potency. nih.gov Placing a chlorine atom at the 2'-position of the nicotinamide group improved anti-Hh activity, while moving it to the 6'-position led to diminished activity. nih.gov These studies underscore the importance of precise structural modifications in optimizing the therapeutic potential of the this compound scaffold.

Application as Biochemical Probes and Chemical Tools

The this compound scaffold serves as a foundational structure in the development of sophisticated biochemical probes and chemical tools. These specialized molecules are instrumental in dissecting complex biological pathways, validating novel drug targets, and enabling advanced diagnostic research. By modifying the core benzamide structure, researchers have engineered potent and selective agents capable of interacting with specific biomolecules, thereby illuminating their functions in both healthy and diseased states. Applications range from probing epigenetic regulatory proteins to visualizing melanin (B1238610) in melanoma, showcasing the versatility of this chemical framework in biomedical research.

Development of Chemical Probes for Epigenetic Targets (e.g., BRPF1 Bromodomain)

The field of epigenetics has highlighted the importance of "reader" domains, such as bromodomains, which recognize acetylated lysine (B10760008) residues on histones and other proteins. nih.gov The Bromodomain and PHD Finger-containing (BRPF) family of proteins (BRPF1/2/3) are critical scaffolding components for MYST histone acetyltransferases (HATs), and their dysregulation has been linked to diseases like acute myeloid leukemia. nih.govucl.ac.uk This has spurred the development of small molecule chemical probes to investigate the biological function and therapeutic potential of these bromodomains. nih.govnih.govnih.govnih.gov

Chemical probes are potent, selective, and cell-active small molecules used to study the roles of specific proteins. nih.govresearchgate.net The development of such probes for the BRPF family has involved extensive structure-activity relationship (SAR) studies. In the optimization of a quinolin-2-one series of inhibitors targeting the BRPF1 bromodomain, researchers explored the impact of various substituents. While developing the pan-BRPF chemical probe NI-57, modifications to the N-alkyl group were investigated to create a suitable negative control. Increasing the size of this group from a methyl to an N-ethyl (compound 41 ) and an N-isopropyl (compound 42 ) led to a significant reduction in BRPF1 activity, demonstrating a structural intolerance for larger groups at this position which disrupts binding. ucl.ac.uk

This research highlights how derivatives of a core scaffold, through modifications like the inclusion of an N-ethylamide group, are used to finely tune binding affinity and selectivity, which is a critical aspect of designing high-quality chemical probes for epigenetic targets. ucl.ac.uk

Table 1: Effect of N-Alkyl Group Substitution on BRPF1 Bromodomain Inhibition

Compound N-Alkyl Group Fold Reduction in BRPF1 Activity (relative to N-Me)
41 Ethyl 35-fold
42 Isopropyl 50-fold

Utilisation in Biochemical Assays

The this compound scaffold is central to the structure of Eticlopride , a well-characterized substituted benzamide analog. Eticlopride is widely used as a research tool in biochemical and pharmacological assays due to its high affinity and selectivity as an antagonist for dopamine D2-like receptors. nih.gov Its precise binding characteristics allow it to be used in a variety of in vitro assays to study receptor function, density, and distribution. nih.gov

One of the primary uses of Eticlopride is in competitive binding assays to determine the affinity of other compounds for the D2 receptor. It is also used in its radiolabeled form, [³H]eticlopride, for autoradiography studies to map the anatomical distribution of D2-like receptors in brain tissue. nih.gov These assays have been fundamental in understanding the role of the dopamine system in normal brain function and in various neurological and psychiatric disorders. nih.gov

The selectivity profile of Eticlopride, with its significantly higher affinity for the D2 receptor compared to other neurotransmitter receptors, makes it an invaluable tool for isolating and studying D2-mediated pathways without the confounding effects of off-target binding. nih.govmedchemexpress.com

Table 2: Binding Affinity (Ki) of Eticlopride for Various Neurotransmitter Receptors

Receptor Ki (nM)
Dopamine D2 0.09
α1-Adrenergic 112
5-HT2 830
α2-Adrenergic 699
Dopamine D1 10,000
5-HT1 6220

Melanin-Targeting Agents for Diagnostic Research

Derivatives of the this compound scaffold have been successfully developed as agents for the diagnostic imaging of melanoma. nih.gov Melanin, a pigment produced in excess by most melanoma tumors, provides a highly specific target for diagnostic probes. mdpi.com Researchers have synthesized benzamide derivatives that exhibit strong and specific binding to melanin, allowing for the visualization of tumors when these agents are labeled with a radionuclide. nih.gov

These melanin-targeting agents are crucial for the early detection and staging of melanoma, which is key to patient survival. nih.gov The benzamide core structure is modified to optimize pharmacological properties, including binding affinity for melanin and clearance from non-target organs to ensure high-contrast images. nih.gov

Compounds such as radioiodinated MIP-1145 and N-(2-diethylaminoethyl)-4-[¹²⁵I]iodobenzamide ([¹²⁵I]BZA) have demonstrated high uptake in melanoma lesions in preclinical studies. nih.govnih.gov For instance, in vivo studies showed that the uptake of [¹³¹I]MIP-1145 in melanin-containing human melanoma xenografts was 5.91 %ID/g (percentage of injected dose per gram of tissue) at 24 hours post-injection. Similarly, [¹²³I]BZA scintigraphy has shown high diagnostic efficiency in clinical studies. The development of these probes underscores the utility of the benzamide scaffold in creating targeted diagnostic agents for oncology.

Table 3: Research Findings on Melanin-Targeting Benzamide Derivatives

Compound Radionuclide Key Finding Reference
[¹³¹I]MIP-1145 ¹³¹I Showed uptake of 5.91 %ID/g in SK-MEL-3 human melanoma xenografts at 24h.
[¹²³I]BZA ¹²³I Demonstrated high diagnostic efficiency in a clinical study with 110 patients (81% sensitivity, 100% specificity).
[¹²⁵I]5h (Quinoline derivative) ¹²⁵I Exhibited the highest and most sustained tumor uptake in preclinical models, making it a promising candidate for radionuclide therapy. nih.gov
[¹²⁵I]5k (Quinoxaline derivative) ¹²⁵I Showed high specific affinity for tumors and favorable biological half-life for potential therapeutic applications. nih.gov

Advanced Research Avenues and Future Directions for N Ethyl 2 Methoxybenzamide Studies

Exploration of Novel Biological Activities and Therapeutic Potential

While the existing knowledge base for N-ethyl-2-methoxybenzamide may be specific, the broader family of benzamide (B126) and 2-methoxybenzamide (B150088) derivatives has demonstrated a wide array of biological activities. This suggests a fertile ground for exploring novel therapeutic applications for this compound. Future research should systematically screen the compound against a diverse range of biological targets and disease models.

Key research findings in related compounds provide a roadmap for this exploration:

Anticancer Properties: Derivatives of 2-methoxybenzamide have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in various cancers like basal cell carcinoma and medulloblastoma. nih.gov One such derivative demonstrated a nanomolar IC50 value by targeting the Smoothened (Smo) receptor. nih.gov Other N-substituted benzamide derivatives, designed based on the histone deacetylase (HDAC) inhibitor Entinostat (MS-275), have shown significant in-vitro anti-proliferative activity against multiple cancer cell lines. researchgate.net

Antimicrobial Activity: Novel N-substituted benzimidazole (B57391) carboxamides containing methoxy (B1213986) groups have exhibited antibacterial activity, particularly against Gram-positive strains. nih.gov Furthermore, N-Aryl carbamate (B1207046) derivatives have shown promise as potent fungicides against several phytopathogenic fungi, with some exhibiting efficacy comparable to commercial fungicides. mdpi.com

Metabolic Disorders: Computational studies on benzamide derivatives have highlighted their potential as glucokinase activators, suggesting a possible role in the treatment of diabetes mellitus by addressing hyperglycemia. nih.gov

Antioxidant and Anti-inflammatory Effects: Certain benzimidazole derivatives with methoxy substitutions have displayed significant antioxidative properties. nih.govnih.gov The nitro group, often incorporated into benzamide structures, can contribute to anti-inflammatory properties. mdpi.com

This breadth of activity in structurally similar molecules strongly suggests that this compound could possess untapped therapeutic potential. A systematic investigation into these and other areas is a critical future direction.

Potential Therapeutic AreaBiological Target or Pathway (from related compounds)Potential ApplicationReference
OncologyHedgehog (Hh) Signaling Pathway (Smoothened Receptor)Treatment of cancers with aberrant Hh signaling. nih.gov
OncologyHistone Deacetylases (HDACs)Anti-proliferative agent for various cancer types. researchgate.net
Infectious DiseasesFungal cellular targetsDevelopment of novel antifungal agents. mdpi.com
Infectious DiseasesBacterial cellular targetsTreatment of bacterial infections, especially Gram-positive. nih.gov
Metabolic DisordersGlucokinase ActivationManagement of type 2 diabetes. nih.gov
Inflammatory ConditionsOxidative Stress PathwaysUse as an antioxidant or anti-inflammatory agent. nih.govnih.gov

Integration of Cheminformatics and Artificial Intelligence in Compound Design

The integration of computational tools is revolutionizing drug discovery, moving it from a process of serendipity to one of rational design. Artificial intelligence (AI) and cheminformatics offer powerful methods to accelerate the development of this compound derivatives with enhanced efficacy and specificity. researchgate.netmdpi.com

Future research can leverage these technologies in several ways:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, as performed on other benzamide derivatives, can build models that correlate structural features with biological activity. nih.gov This allows for the in-silico prediction of the potency of novel, unsynthesized derivatives of this compound.

Virtual Screening and Molecular Docking: High-throughput virtual screening can be used to test large libraries of virtual compounds based on the this compound scaffold against various protein targets. researchgate.net Molecular docking simulations can then predict the binding affinity and mode of interaction with targets like HDACs, helping to prioritize candidates for synthesis. researchgate.net

Generative AI for De Novo Design: Generative AI models can design entirely new molecules based on desired pharmacological properties. nih.govoxfordglobal.com By learning from existing data on active benzamides, these models can propose novel this compound derivatives that are optimized for target binding, synthetic accessibility, and favorable ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net

Accelerating the DMTA Cycle: AI can significantly shorten the design-make-test-analyze (DMTA) cycle. oxfordglobal.com By predicting the properties of potential molecules more accurately, fewer compounds need to be synthesized and tested, reducing time and cost. mdpi.comnih.gov

Computational TechniqueApplication for this compoundPotential OutcomeReference
QSAR AnalysisDevelop predictive models for biological activity based on molecular structure.Rational design of more potent analogs. nih.govresearchgate.net
Molecular DockingSimulate the binding of derivatives to specific protein targets.Prioritization of compounds for synthesis; understanding of binding mechanism. researchgate.netnih.gov
Generative AIDesign novel molecules with optimized properties from the ground up.Discovery of new chemical entities with high potential for success. nih.govoxfordglobal.com
ADME/T PredictionIn-silico evaluation of pharmacokinetic and toxicity profiles.Early-stage filtering of candidates with poor drug-like properties. researchgate.net

Development of Next-Generation Synthetic Strategies

Advancements in synthetic organic chemistry are crucial for efficiently producing this compound and creating a diverse library of its derivatives for biological screening. While traditional methods are effective, next-generation strategies can offer improved yields, higher purity, greater versatility, and access to novel chemical space.

Future synthetic research should focus on:

Modern Coupling Reagents: The use of carboxyl-activating agents like EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with additives like HOBt (Hydroxybenzotriazole) can improve the efficiency of the amidation reaction, which is central to forming the benzamide bond. nih.gov

Multi-step Synthesis for Functionalization: Developing robust, multi-step synthetic routes allows for the precise installation of various functional groups onto the benzamide scaffold. nih.govuni-mainz.de This is critical for creating derivatives with tailored properties, such as adding moieties for radiolabeling or altering solubility.

Combinatorial Chemistry: Employing combinatorial approaches, where different starting materials are systematically combined, can rapidly generate large libraries of this compound analogs for high-throughput screening.

Flow Chemistry and Automation: Transitioning key synthetic steps to flow chemistry setups can enhance reaction control, improve safety, and allow for automated, continuous production, which is advantageous for scaling up the synthesis of promising lead compounds.

A key strategy involves the synthesis of versatile intermediates that can be readily modified. For example, a synthetic route could be designed to produce a core this compound structure with a reactive handle (e.g., a hydroxyl or amino group) at a non-critical position, which can then be used to attach a wide range of other chemical groups. uni-mainz.de

Multi-Omics Approaches to Understand Compound-Biological System Interactions

To fully understand the mechanism of action of this compound, it is essential to look beyond single-target interactions and embrace a systems-level perspective. benthamscience.com Multi-omics approaches, which simultaneously measure various types of biological molecules (e.g., proteins, metabolites, genes), can provide a holistic view of how the compound affects a biological system. drugtargetreview.com

Future research should incorporate:

Proteomics: Mass spectrometry-based proteomics can be used to identify the direct protein targets of the compound and, equally important, to map the downstream changes in protein expression and post-translational modifications. drugtargetreview.com This can reveal the cellular pathways that are most affected by the compound.

Metabolomics: By analyzing the complete set of small-molecule metabolites, metabolomics can uncover how this compound alters cellular metabolism. drugtargetreview.com This is particularly relevant if the compound is being investigated for metabolic disorders or cancer, where metabolic reprogramming is common.

Transcriptomics: Analyzing changes in gene expression (the transcriptome) in response to the compound can identify which genes and signaling networks are activated or suppressed. nih.gov This can provide crucial clues about the compound's mechanism of action and potential off-target effects.

Integrated 'Omics' Analysis: The true power of this approach lies in integrating data from proteomics, metabolomics, and transcriptomics. frontiersin.org This integrated analysis can build comprehensive models of the compound's system-wide effects, identify biomarkers for therapeutic response, and predict potential resistance mechanisms. drugtargetreview.comfrontiersin.org A streamlined sample preparation workflow can facilitate the simultaneous analysis of proteins, lipids, and metabolites from a single sample. nih.gov

'Omics' TechnologyKey Information ProvidedApplication to this compound ResearchReference
ProteomicsChanges in protein abundance and post-translational modifications.Direct target identification and pathway analysis. drugtargetreview.com
MetabolomicsAlterations in cellular metabolite levels.Understanding impact on metabolic pathways and cellular energy status. drugtargetreview.com
TranscriptomicsChanges in gene expression profiles.Identifying affected signaling networks and genetic markers of response. nih.gov
Systems BiologyIntegrated view of all molecular changes.Holistic understanding of mechanism of action, off-target effects, and biomarkers. benthamscience.comfrontiersin.org

Emerging Spectroscopic and Imaging Modalities for In-situ Analysis

Visualizing the distribution and target engagement of a compound within living cells and organisms provides invaluable information. Benzamide derivatives have already been successfully developed as imaging agents, indicating a promising future direction for this compound. nih.gov

Advanced research in this area could include:

Radiolabeled Tracers for PET and SPECT: this compound could be modified for radiolabeling with isotopes such as Iodine-123 ([¹²³I]) for Single Photon Emission Computed Tomography (SPECT) or Gallium-68 ([⁶⁸Ga]) for Positron Emission Tomography (PET). uni-mainz.denih.govnih.gov Such tracers could be used to non-invasively image specific targets in vivo, such as D2-like receptors in the brain or amyloid plaques in Alzheimer's disease models. uni-mainz.denih.gov

Fluorescent Probes for In-situ Imaging: The development of fluorescently tagged versions of this compound would enable real-time imaging of its subcellular localization and dynamics in living cells using advanced microscopy techniques. acs.org This approach offers high sensitivity and non-invasiveness for studying compound-target interactions at the cellular level. acs.org

Magnetic Resonance Imaging (MRI): While MRI has lower sensitivity than nuclear imaging techniques, benzamides have been explored as carriers for paramagnetic metal contrast agents. nih.gov Future work could involve designing this compound conjugates that can be detected by MRI, potentially for imaging specific tissues like melanomas that have high uptake of benzamides. nih.gov

Advanced Mass Spectrometry: Techniques like GC-MS and various forms of NMR spectroscopy are fundamental for structural characterization. nih.gov Emerging mass spectrometry imaging (MSI) techniques could be used to map the distribution of the compound and its metabolites in tissue sections without the need for labeling, providing spatial context to its pharmacological effects.

Imaging ModalityRequired ModificationPotential ApplicationReference
SPECTLabeling with a gamma-emitting radioisotope (e.g., ¹²³I).In vivo imaging of target distribution (e.g., amyloid plaques, tumors). nih.govnih.gov
PETLabeling with a positron-emitting radioisotope (e.g., ⁶⁸Ga, ¹¹C, ¹⁸F).High-sensitivity in vivo imaging of receptor availability or tumors. uni-mainz.de
Fluorescence MicroscopyConjugation to a fluorophore.Real-time tracking of the compound in living cells. acs.org
MRIConjugation to a paramagnetic contrast agent (e.g., Gd-based chelates).Anatomical and functional imaging of tissues with high compound uptake. nih.gov

Q & A

Q. What are the recommended synthetic routes for N-ethyl-2-methoxybenzamide, and how can reaction conditions be optimized?

Methodological Answer: this compound can be synthesized via acylation or substitution reactions. Key steps include:

  • Reductive Amination : Use Pd/C under hydrogenation conditions to reduce intermediates (e.g., nitro groups) in methanol at room temperature for 18 hours .
  • Weinreb Amide Formation : Employ reagents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for efficient amidation under mild conditions (e.g., room temperature, 1–3 hours in DMF or CH₂Cl₂) .
  • Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., CH₂Cl₂ for acylation) and catalyst loading (e.g., 5 mol% Pd/C) to enhance yield.

Q. How can spectroscopic methods characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the ethyl and methoxy substituents. For example, the methoxy group typically resonates at δ 3.8–4.0 ppm in ¹H NMR .
  • Fluorescence Spectroscopy : Measure fluorescence intensity in polar solvents (e.g., ethanol) at excitation/emission wavelengths optimized for benzamide derivatives (e.g., λₑₓ = 280 nm, λₑₘ = 340 nm) .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches near 1650–1680 cm⁻¹ and N-H bends at ~3300 cm⁻¹ .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to prevent inhalation of dust or vapors .
  • Waste Disposal : Segregate chemical waste and collaborate with certified agencies for incineration or neutralization .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its physicochemical properties?

Methodological Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction (at 89 K) reveals bond angles and planarity of the benzamide core. For example, the C=O bond length is ~1.22 Å, and the dihedral angle between aromatic rings affects solubility .
  • Hydrogen Bonding : Intermolecular H-bonds (e.g., N-H⋯O=C) stabilize the crystal lattice, increasing melting points. Analyze via Hirshfeld surfaces or DFT calculations .

Q. How can computational methods predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, lower HOMO-LUMO gaps correlate with higher antimicrobial potential .
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., with bacterial enzymes) using software like GROMACS. Optimize substituents (e.g., chloro or fluoro groups) to enhance binding affinity .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer:

  • Meta-Analysis : Systematically compare datasets from studies using standardized assays (e.g., MIC for antimicrobial activity). Control variables like solvent (DMSO vs. ethanol) and cell lines .
  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with incremental modifications (e.g., varying alkyl chain length) and test in parallel. Use ANOVA to identify statistically significant trends .

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